CID 156594511

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

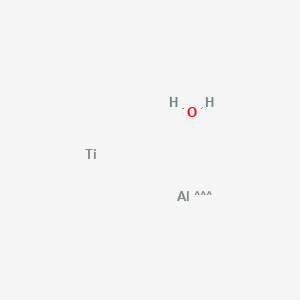

Aluminum titanium oxide (Al2TiO5) is a ceramic material known for its high refractoriness and excellent thermal shock resistance. It is composed of a mixture of alumina (Al2O3) and titania (TiO2), and it crystallizes in the orthorhombic space group Cmcm. This compound is characterized by its high melting point (over 1800°C) and anisotropic thermal expansion coefficients, making it suitable for applications requiring insulation and thermal shock resistance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aluminum titanium oxide can be synthesized through reaction sintering of alumina and titania powders. The process involves multiple sintering stages. The first stage consists of sintering the starting powders, followed by a second sintering stage where the formation of Al2TiO5 begins at around 1380°C and completes at 1440°C . The reaction conditions, such as temperature and particle size of alumina, significantly influence the sintering and reaction processes .

Industrial Production Methods: In industrial settings, aluminum titanium oxide is produced by pressureless sintering of calcined alumina and rutile ore. The addition of rutile ore, which contains thermal stabilizers like Fe2O3, Al2O3, SiO2, ZrO2, and MgO, enhances the sinterability and thermo-mechanical properties of the resulting composites . This method is cost-effective and results in highly dense composites with improved thermal stability .

Analyse Des Réactions Chimiques

Types of Reactions: Aluminum titanium oxide primarily undergoes sintering reactions during its formation. The sintering process involves the diffusion of atoms at high temperatures, leading to the formation of a dense ceramic material .

Common Reagents and Conditions: The common reagents used in the synthesis of aluminum titanium oxide are alumina (Al2O3) and titania (TiO2). The reaction conditions include high temperatures ranging from 1380°C to 1440°C .

Major Products: The major product formed from the reaction between alumina and titania is aluminum titanium oxide (Al2TiO5). The addition of stabilizers like MgO, SiO2, and ZrO2 can further enhance the properties of the final product .

Applications De Recherche Scientifique

Aluminum titanium oxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:

Chemistry: Used as a catalyst support and in high-temperature reactions due to its thermal stability.

Biology and Medicine: Employed in biomedical implants and devices that require high thermal resistance.

Industry: Utilized in the production of components for internal combustion engines, exhaust port liners, and thermal barriers.

Mécanisme D'action

The mechanism by which aluminum titanium oxide exerts its effects is primarily related to its thermal properties. The compound’s high melting point and low thermal expansion coefficient allow it to withstand extreme temperatures without significant deformation . The presence of an interconnected microcrack matrix in its structure helps in absorbing thermal stresses, thereby enhancing its thermal shock resistance .

Comparaison Avec Des Composés Similaires

Aluminum titanium oxide can be compared with other ceramic materials such as:

Alumina (Al2O3): While alumina has high thermal stability, it lacks the thermal shock resistance of aluminum titanium oxide.

Titania (TiO2): Titania has good thermal properties but does not possess the same level of refractoriness and thermal shock resistance as aluminum titanium oxide.

Zirconia (ZrO2): Zirconia is known for its high fracture toughness and thermal stability, but aluminum titanium oxide offers better thermal shock resistance.

Propriétés

Formule moléculaire |

AlH2OTi |

|---|---|

Poids moléculaire |

92.864 g/mol |

InChI |

InChI=1S/Al.H2O.Ti/h;1H2; |

Clé InChI |

PLWRPSITPUVRGV-UHFFFAOYSA-N |

SMILES canonique |

O.[Al].[Ti] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B12337758.png)

![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)

![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)

![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate](/img/structure/B12337836.png)